Cas no 2227826-90-4 ((1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol)

(1S)-1-(2,6-ジフルオロ-3-ニトロフェニル)エタン-1-オールは、光学活性を有する芳香族アルコール誘導体であり、高い立体選択性と反応性が特徴です。2,6-ジフルオロ置換基と3位のニトロ基により、電子求引性が調整された芳香環を有し、求核反応や不斉合成における中間体として優れた性能を示します。特に医薬品中間体や機能性材料の合成において、キラルビルディングブロックとしての利用が期待されます。高い純度と安定性を備え、有機溶媒への溶解性にも優れるため、多様な反応条件への適応が可能です。

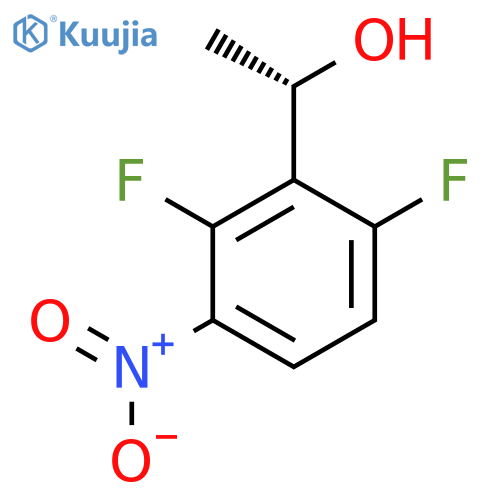

2227826-90-4 structure

商品名:(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol

(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol

- 2227826-90-4

- EN300-1795707

-

- インチ: 1S/C8H7F2NO3/c1-4(12)7-5(9)2-3-6(8(7)10)11(13)14/h2-4,12H,1H3/t4-/m0/s1

- InChIKey: XXLPLYXWIYEAEL-BYPYZUCNSA-N

- ほほえんだ: FC1C(=CC=C(C=1[C@H](C)O)F)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 203.03939941g/mol

- どういたいしつりょう: 203.03939941g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 66Ų

(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1795707-0.25g |

(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol |

2227826-90-4 | 0.25g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1795707-0.5g |

(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol |

2227826-90-4 | 0.5g |

$905.0 | 2023-09-19 | ||

| Enamine | EN300-1795707-10.0g |

(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol |

2227826-90-4 | 10g |

$4052.0 | 2023-06-02 | ||

| Enamine | EN300-1795707-0.1g |

(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol |

2227826-90-4 | 0.1g |

$829.0 | 2023-09-19 | ||

| Enamine | EN300-1795707-5.0g |

(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol |

2227826-90-4 | 5g |

$2732.0 | 2023-06-02 | ||

| Enamine | EN300-1795707-1g |

(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol |

2227826-90-4 | 1g |

$943.0 | 2023-09-19 | ||

| Enamine | EN300-1795707-10g |

(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol |

2227826-90-4 | 10g |

$4052.0 | 2023-09-19 | ||

| Enamine | EN300-1795707-1.0g |

(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol |

2227826-90-4 | 1g |

$943.0 | 2023-06-02 | ||

| Enamine | EN300-1795707-2.5g |

(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol |

2227826-90-4 | 2.5g |

$1848.0 | 2023-09-19 | ||

| Enamine | EN300-1795707-0.05g |

(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol |

2227826-90-4 | 0.05g |

$792.0 | 2023-09-19 |

(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol 関連文献

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

2227826-90-4 ((1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol) 関連製品

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬